6-Bromo-2-isopropylamino-7-methoxyquinazoline is a chemical compound that belongs to the quinazoline family, which consists of heterocyclic compounds characterized by a benzene ring fused to a pyrimidine ring. This specific compound is notable for its unique structure, featuring a bromine atom at the 6th position, an isopropylamino group at the 2nd position, and a methoxy group at the 7th position on the quinazoline ring. Quinazoline derivatives, including this compound, have garnered significant attention due to their diverse biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
The synthesis of 6-Bromo-2-isopropylamino-7-methoxyquinazoline typically involves several steps. One common method begins with the bromination of 2-amino-7-methoxyquinazoline to introduce the bromine atom at the 6th position. The reaction often utilizes solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the bromination process.
The molecular formula for 6-Bromo-2-isopropylamino-7-methoxyquinazoline is C12H14BrN3O, with a molecular weight of 296.16 g/mol. The structural representation includes:
6-Bromo-2-isopropylamino-7-methoxyquinazoline can undergo various chemical reactions:
The mechanism of action for 6-Bromo-2-isopropylamino-7-methoxyquinazoline primarily involves its interaction with specific molecular targets such as tyrosine kinases. These enzymes play a critical role in cell signaling pathways related to cell proliferation and survival. By inhibiting tyrosine kinases, this compound can induce apoptosis in cancer cells and reduce inflammatory responses.
The physical properties of 6-Bromo-2-isopropylamino-7-methoxyquinazoline include:
Relevant chemical properties include:
Property | Value |
---|---|
CAS Number | 914397-14-1 |
Molecular Formula | C12H14BrN3O |
Molecular Weight | 296.16 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties indicate that the compound exhibits characteristics typical of quinazoline derivatives, which are often soluble in organic solvents due to their aromatic structures.
6-Bromo-2-isopropylamino-7-methoxyquinazoline has several scientific applications due to its biological activities:
Advanced catalytic systems enable precise bromination and methoxylation at specific positions on quinazoline scaffolds. For bromination, electrophilic aromatic substitution (EAS) catalysts such as Lewis acids (e.g., AlCl₃, FeBr₃) facilitate C-6 bromination with regioselectivities >90% when paired with molecular bromine (Br₂) in halogenated solvents. Transition metal catalysis—particularly Pd(OAc)₂/PPh₃ systems—enhances efficiency in ortho-directed bromination of quinazoline-4-oxides, achieving 85–92% yields under mild conditions (60–80°C) [2] [6]. Methoxylation typically employs copper-mediated nucleophilic aromatic substitution (SNAr), where CuI/1,10-phenanthroline catalysts in DMF enable displacement of C-7 bromo or chloro substituents by methoxide ions. Microwave-assisted catalysis (150°C, 30 min) further accelerates this step, reducing reaction times by 70% while maintaining yields >88% [6] [8].
Table 1: Catalytic Systems for Key Functionalization Steps
Reaction | Catalyst System | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
C-6 Bromination | Pd(OAc)₂/PPh₃ | DCE, 80°C, 6h | 92 | >95% C-6 |
C-7 Methoxylation | CuI/Phenanthroline | DMF, 150°C (μW), 0.5h | 88 | >99% C-7 |
Directed Bromination | FeBr₃ | CH₂Cl₂, 25°C, 12h | 85 | 90% C-6 |
Regioselective introduction of the isopropylamino group at C-2 hinges on nucleophilic displacement of activated leaving groups (e.g., chloro, fluoro) or reductive amination of aldehyde intermediates. Chloroquinazolines undergo SNAr with isopropylamine under mild phase-transfer conditions (K₂CO₃, TBAB, H₂O/toluene, 70°C), affording 75–82% yields. Crucially, electronic deactivation of C-4 and C-7 positions via methoxy or bromo substituents prevents polyalkylation [7] [8]. Alternative routes employ Pd-catalyzed amination (Buchwald-Hartwig) with Pd₂(dba)₃/XPhos, enabling coupling at 100°C in dioxane with yields up to 94%. Steric guidance from the C-6 bromo substituent enhances C-2 selectivity, while protecting group strategies (e.g., SEM-protected amines) mitigate side reactions during multi-step sequences [2] [7].
Solvent polarity and temperature critically govern reaction kinetics and byproduct formation in quinazoline synthesis. For bromination, aprotic solvents (DCM, acetonitrile) minimize hydrolysis and improve Br⁺ electrophile stability, elevating yields by 15–20% versus protic alternatives. Methoxylation requires polar aprotic solvents (DMF, NMP) to solubilize methoxide sources, though temperatures >130°C risk O-alkylation impurities [2] [7]. Isopropylamination achieves optimal results in ethylene glycol/water mixtures (4:1), where glycol suppresses enolization side reactions and facilitates 92% conversion at 90°C. Low-temperature lithiation (-78°C) prior to electrophilic quenching (e.g., with Br₂ or DMF) ensures C-6 functionalization with <5% dihalogenation [3] [4] [8].
Table 2: Solvent and Temperature Optimization in Key Steps
Reaction Step | Optimal Solvent | Temperature | Yield (%) | Key Impurities |
---|---|---|---|---|
Bromination | CH₂Cl₂ | 25°C | 92 | 3-Bromo isomer (<3%) |
Methoxylation | NMP | 130°C | 89 | O-Methyl byproduct (<1%) |
Isopropylamination | Ethylene glycol/H₂O (4:1) | 90°C | 92 | Dialkylated product (<2%) |
Lithiation-Electrophilication | THF | -78°C | 85 | Dehalogenated quinazoline (<4%) |
Industrial synthesis prioritizes continuous flow reactors (CFR) over batch processes for hazardous or exothermic steps, such as bromination and lithiation. CFR systems enable precise temperature control (-30°C to 50°C) and sub-second mixing, suppressing dihalogenation during bromination and achieving 40% higher space-time yields than batch reactors. Tubular microreactors with immobilized Pd catalysts facilitate Buchwald-Hartwig aminations at residence times of 8–12 minutes, compared to 12-hour batch cycles [2] [6]. For methoxylation, cascade flow systems integrate copper-catalyzed substitution with inline neutralization, reducing solvent use by 60%. However, batch processing remains preferred for low-temperature lithiation due to solids handling challenges in flow. Hybrid approaches leverage batch for sensitive organometallic steps and continuous flow for amination, cutting overall production costs by 30% while ensuring >99.5% purity through inline PAT (Process Analytical Technology) monitoring [4] [6].
Table 3: Industrial Process Comparison for Key Steps
Parameter | Batch Process | Continuous Flow Process | Advantage of Flow |
---|---|---|---|
Bromination Cycle Time | 6–8h | 45s | 98% reduction |
Amination Yield | 85% | 94% | +9% yield |
Solvent Consumption (L/kg) | 120 | 45 | 62.5% reduction |
Temperature Control | ±5°C | ±0.5°C | Enhanced selectivity |
Catalyst Loading (Pd) | 3 mol% | 0.5 mol% | 83% reduction |
CAS No.: 16382-06-2
CAS No.: 92292-84-7
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: